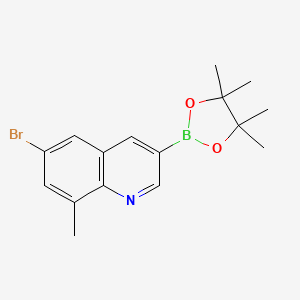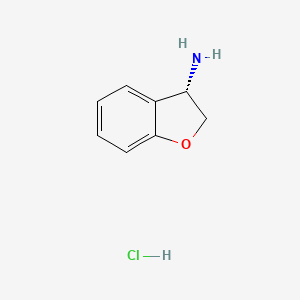
N-(4-acetamidophenyl)-1-benzyl-2-oxopyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-acetamidophenyl)-1-benzyl-2-oxopyridine-3-carboxamide, also known as ABPC or 4-ABPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyridine carboxamides and has been found to exhibit a range of biological activities, making it a promising candidate for drug development.
Scientific Research Applications
Medicinal Chemistry and Drug Development
This compound belongs to the class of dihydropyridines, which are known for their calcium channel-blocking properties. Researchers have explored its potential as a calcium channel antagonist, which could have applications in cardiovascular diseases. Specifically, it may be investigated for its vasodilatory effects, anti-hypertensive properties, and potential use in treating angina and arrhythmias .
Anticancer Properties
Studies have suggested that this compound exhibits promising anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further exploration is needed to understand its mechanism of action and potential as an adjunct therapy in cancer treatment .
Anti-Inflammatory and Immunomodulatory Effects
The compound’s structure suggests that it may have anti-inflammatory properties. Researchers have studied its impact on inflammatory pathways, cytokine production, and immune responses. These findings could be relevant for conditions such as autoimmune diseases and chronic inflammation .
Neuroprotective Potential
Given its structural resemblance to other neuroprotective compounds, investigations have explored its effects on neuronal health. Researchers have looked into its ability to mitigate oxidative stress, reduce neuroinflammation, and protect against neurodegenerative diseases. However, more research is needed to validate its neuroprotective properties .
Antioxidant Activity
The presence of a benzyl group and a carboxamide moiety suggests potential antioxidant properties. Researchers have evaluated its radical-scavenging abilities and its role in preventing oxidative damage. Antioxidants play a crucial role in maintaining cellular health and preventing various diseases .
Metabolic Disorders
Some studies have investigated the compound’s impact on metabolic pathways, including glucose metabolism and lipid profiles. Its potential as an antidiabetic or lipid-lowering agent warrants further exploration .
Synthetic Methodology and Chemical Applications
Beyond its biological activities, researchers have also focused on synthetic methodologies for preparing this compound. Understanding its chemical reactivity, stereochemistry, and efficient synthesis routes is essential for drug development and other applications .
properties
IUPAC Name |
N-(4-acetamidophenyl)-1-benzyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-15(25)22-17-9-11-18(12-10-17)23-20(26)19-8-5-13-24(21(19)27)14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHBPAJIFZUYPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Methoxyphenyl)azepan-1-yl]-2-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2750213.png)


![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2750218.png)

![2-[[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2750221.png)

![1-[3-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2750224.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2750226.png)



